molecular formula C12H12O2 B13611990 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one CAS No. 113707-66-7

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one

Cat. No.: B13611990
CAS No.: 113707-66-7
M. Wt: 188.22 g/mol
InChI Key: VRGCVPTYCKKOJH-UHFFFAOYSA-N
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Description

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound features a benzofuran ring substituted with a methyl group and a propan-2-one moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring[][3].

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1-benzofuran-2-yl)propan-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 5-Phenyl-1-benzofuran-2-yl derivatives
  • 1-(3-Pyridyl)-2-propanone

Uniqueness

1-(3-Methyl-1-benzofuran-2-yl)propan-2-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

113707-66-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

1-(3-methyl-1-benzofuran-2-yl)propan-2-one

InChI

InChI=1S/C12H12O2/c1-8(13)7-12-9(2)10-5-3-4-6-11(10)14-12/h3-6H,7H2,1-2H3

InChI Key

VRGCVPTYCKKOJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CC(=O)C

Origin of Product

United States

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